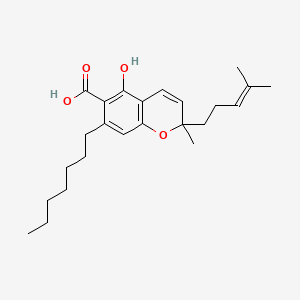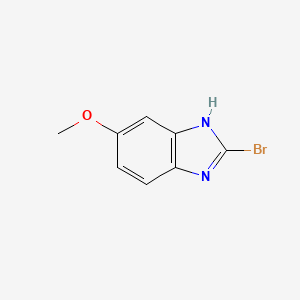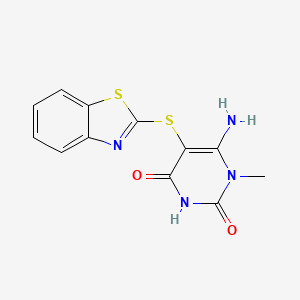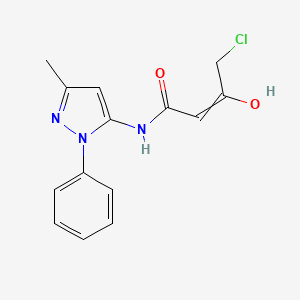
10-Decarbomethoxyaclacinomycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic produced by the bacterium Streptomyces galilaeus. This compound is known for its anti-tumor and antibacterial properties, particularly against gram-positive bacteria. It is a derivative of aclacinomycin, which is part of a class of antibiotics known for their cytotoxic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Decarbomethoxyaclacinomycin A involves multiple steps, starting from aclacinomycin T. The key steps include the removal of the methyl group from the C-15 position by aclacinomycin methyl esterase (RdmC) and the subsequent decarboxylation at the C-10 position by aclacinomycin-10-hydroxylase (RdmB) . These reactions are typically carried out in vitro using enzymes derived from Streptomyces purpurascens .
Industrial Production Methods: Industrial production of this compound is achieved through the fermentation of Streptomyces galilaeus MA144-Mlt mutant strain KE303. This method allows for the large-scale production of the compound, which is then purified for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Decarbomethoxyaclacinomycin A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions include various hydroxylated and demethylated derivatives, which can have different biological activities .
Applications De Recherche Scientifique
10-Decarbomethoxyaclacinomycin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the biosynthesis and modification of anthracyclines.
Biology: The compound is used to investigate the mechanisms of antibiotic resistance and the role of specific enzymes in bacterial metabolism.
Medicine: Due to its anti-tumor properties, it is studied for its potential use in cancer therapy.
Industry: The compound’s antibacterial properties make it useful in developing new antibiotics and disinfectants.
Mécanisme D'action
The mechanism of action of 10-Decarbomethoxyaclacinomycin A involves its interaction with DNA. The compound intercalates into DNA, disrupting the replication and transcription processes, which leads to cell death . The primary molecular targets are the enzymes involved in DNA synthesis and repair, such as topoisomerases .
Comparaison Avec Des Composés Similaires
10-Decarbomethoxyaclacinomycin A is similar to other anthracyclines like daunorubicin, doxorubicin, and aclacinomycin A. it is unique due to its specific modifications at the C-10 and C-15 positions, which confer distinct biological activities . Similar compounds include:
These compounds share a similar core structure but differ in their side chains and functional groups, leading to variations in their biological effects and therapeutic applications.
Propriétés
Numéro CAS |
76264-91-0 |
|---|---|
Formule moléculaire |
C40H51NO13 |
Poids moléculaire |
753.8 g/mol |
Nom IUPAC |
7-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H51NO13/c1-7-40(48)16-21-13-23-34(37(47)33-22(35(23)45)9-8-10-26(33)43)36(46)32(21)28(17-40)52-30-14-24(41(5)6)38(19(3)50-30)54-31-15-27(44)39(20(4)51-31)53-29-12-11-25(42)18(2)49-29/h8-10,13,18-20,24,27-31,38-39,43-44,46,48H,7,11-12,14-17H2,1-6H3 |
Clé InChI |
OXPCRXLITLBLEY-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-hydroxy-3,5-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14085685.png)


![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085703.png)
![N-[(3-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14085714.png)

![1-[9-(Furan-2-yl)-1-hydroxy-7-oxo-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide](/img/structure/B14085722.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085735.png)
![1-(3-Butoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085736.png)

![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085752.png)
![Methyl 4-({2-fluoro-3-[(4-fluorophenyl)carbamoyl]benzene}amido)-3-methylbenzoate](/img/structure/B14085757.png)
![7-Chloro-1-(2-fluorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085772.png)

